molecular formula C13H13ClINO2 B1427738 tert-Butyl 6-chloro-3-iodo-1H-indole-1-carboxylate CAS No. 868694-20-6

tert-Butyl 6-chloro-3-iodo-1H-indole-1-carboxylate

Cat. No. B1427738
CAS RN: 868694-20-6
M. Wt: 377.6 g/mol
InChI Key: RMNYTKCIIXURNG-UHFFFAOYSA-N
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Description

Tert-Butyl 6-chloro-3-iodo-1H-indole-1-carboxylate (TIBC) is a chemical compound that has been extensively studied in recent years due to its unique properties and potential applications in scientific research. TIBC is an organoiodine compound that is derived from the indole family of compounds, which are known for their ability to act as ligands in a variety of chemical reactions. TIBC has a wide range of applications, including in the synthesis of pharmaceuticals, pesticides, and other organic compounds. In addition, TIBC has been used in the study of biochemical and physiological processes, as well as in the development of novel laboratory experiments.

Scientific Research Applications

Biological Activity Studies

Research into indole derivatives has shown that they possess various biologically vital properties. This makes tert-Butyl 6-chloro-3-iodo-1H-indole-1-carboxylate an important compound for studying biological activity and developing treatments for disorders .

Crystal Structure Analysis

The compound can be used in crystal structure analysis to understand the arrangement of molecules and their interactions. This is crucial for designing drugs with specific target binding properties .

Development of Bioactive Compounds

Indole derivatives containing the indole nucleus have shown clinical and biological applications, indicating that tert-Butyl 6-chloro-3-iodo-1H-indole-1-carboxylate could be used to develop new bioactive compounds with therapeutic potential .

Synergic Synthesis

This compound can be involved in synergic synthesis processes to create complex molecules with specific functions, such as those used in medicinal chemistry or material science .

properties

IUPAC Name

tert-butyl 6-chloro-3-iodoindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClINO2/c1-13(2,3)18-12(17)16-7-10(15)9-5-4-8(14)6-11(9)16/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMNYTKCIIXURNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60743880
Record name tert-Butyl 6-chloro-3-iodo-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 6-chloro-3-iodo-1H-indole-1-carboxylate

CAS RN

868694-20-6
Record name tert-Butyl 6-chloro-3-iodo-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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